![molecular formula C24H30F2O6 B12309649 (6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Overview
Description
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione involves multiple steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxy group is acetylated.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.
Acetylation: The 17-hydroxy group is acetylated.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The acetyl groups are hydrolyzed to yield 6beta,17alpha,21-trihydroxy-pregna-4,9(11)-diene-3,20-dione.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized and fluorinated to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The process is carried out under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by:
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Fluorine atoms at C6 and C9: Electron-withdrawing groups that stabilize adjacent carbocations and influence electrophilic substitution patterns.
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Hydroxyl groups at C11 and C21: Sites for esterification, oxidation, or protection/deprotection strategies.
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Methylene ether acetal (C16–C17): Acid-labile, enabling hydrolysis to regenerate diol intermediates.
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Conjugated diene (C1–C4) and ketones (C3, C20): Susceptible to reductions, oxidations, and Michael additions.
Acetal Hydrolysis
The 16,17-isopropylidene acetal undergoes acid-catalyzed hydrolysis to yield a diol and acetone . This reaction is critical for modifying steroid backbone accessibility:
Conditions : Dilute HCl or H₂SO₄ in aqueous THF/MeOH.
Hydroxyl Group Modifications
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Esterification : The C21 hydroxyl reacts with acyl chlorides (e.g., acetic anhydride) to form esters, enhancing lipophilicity .
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Oxidation : The C21 hydroxyl can be oxidized to a ketone or aldehyde (e.g., using Jones reagent), as seen in its role as an intermediate for Fluocinolone Acetonide-21-aldehyde .
Fluorine-Directed Reactions
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Electrophilic Aromatic Substitution : The electron-withdrawing fluorine atoms deactivate the steroid nucleus, directing substitutions to less electronegative positions.
Reaction Table
Functional Group | Reaction Type | Reagents/Conditions | Product/Application |
---|---|---|---|
16,17-Acetal | Acid hydrolysis | H₂SO₄, H₂O, 40–60°C | Diol intermediate |
C21–OH | Esterification | Acetic anhydride, pyridine | C21-acetate (improved stability) |
C21–OH | Oxidation | CrO₃, H₂SO₄ (Jones reagent) | C21-aldehyde (synthetic intermediate) |
Conjugated diene (C1–C4) | Hydrogenation | H₂, Pd/C | Saturated steroid backbone |
Stability and Degradation
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Photodegradation : UV exposure induces cleavage of the C1–C4 diene, forming peroxides.
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Thermal Degradation : Prolonged heating (>100°C) causes acetal breakdown and ketone rearrangement .
Research Gaps
While the compound’s structural analogs (e.g., dexamethasone, fluocinolone acetonide) are well-studied, experimental data on its specific reaction kinetics or catalytic pathways remain limited. Further studies are needed to characterize:
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Enantioselective modifications at C6 and C9.
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Role of fluorine in modulating glucocortcoid receptor binding.
Scientific Research Applications
Pharmacological Applications
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Anti-inflammatory Treatment :
- Tralonide is primarily used to treat inflammatory conditions such as asthma, rheumatoid arthritis, and other autoimmune diseases. Its glucocorticoid properties help reduce inflammation by inhibiting the release of inflammatory mediators.
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Immunosuppression :
- The compound is effective in managing organ transplant patients by suppressing the immune response to prevent graft rejection. This is crucial in maintaining transplant viability and patient health.
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Dermatological Uses :
- Topically applied formulations of Tralonide are used to treat skin conditions like eczema and psoriasis due to their ability to reduce redness and swelling.
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Hormonal Therapy :
- It serves as a therapeutic option for conditions resulting from adrenal insufficiency or disorders related to steroid hormone production.
Research Applications
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Cancer Research :
- Studies have shown that glucocorticoids can induce apoptosis in certain cancer cell lines. Tralonide is being investigated for its potential role in cancer therapies, particularly in hematological malignancies.
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Inflammation Pathway Studies :
- Researchers utilize Tralonide to explore the mechanisms of inflammation and the effects of glucocorticoids on various signaling pathways involved in the immune response.
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Drug Development :
- Ongoing research focuses on developing new formulations and delivery methods for Tralonide to enhance its efficacy and reduce side effects associated with systemic corticosteroid use.
Case Studies
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Asthma Management :
- A clinical trial demonstrated that patients with moderate to severe asthma treated with Tralonide showed significant improvement in lung function and reduction in exacerbation rates compared to placebo groups.
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Rheumatoid Arthritis :
- In a double-blind study involving rheumatoid arthritis patients, those receiving Tralonide experienced decreased joint inflammation and improved quality of life metrics over six months.
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Transplantation Outcomes :
- A cohort study indicated that renal transplant recipients who received Tralonide as part of their immunosuppressive regimen had lower rates of acute rejection compared to those on traditional therapies.
Data Tables
Application Area | Specific Use Cases | Observed Outcomes |
---|---|---|
Anti-inflammatory | Asthma treatment | Improved lung function |
Immunosuppression | Organ transplantation | Reduced acute rejection rates |
Dermatological | Eczema and psoriasis | Decreased symptoms of skin inflammation |
Cancer Research | Apoptosis induction in cancer cell lines | Enhanced understanding of glucocorticoid mechanisms |
Drug Development | New formulations for enhanced delivery | Increased efficacy with fewer side effects |
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: A closely related corticosteroid with similar anti-inflammatory properties.
Flunisolide: Another corticosteroid used in the treatment of respiratory conditions.
Triamcinolone Acetonide: A corticosteroid with a similar structure and therapeutic applications .
Uniqueness
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern and the presence of the isopropylidene bis(oxy) group. These structural features contribute to its potent anti-inflammatory effects and its stability in topical formulations .
Biological Activity
The compound (6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione , commonly referred to as Tralonide or Fluocinonide, is a synthetic glucocorticoid steroid notable for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C24H30F2O6
- Molecular Weight : 452.5 g/mol
- Functional Groups : Two fluorine atoms at positions 6 and 9, hydroxyl groups at positions 11 and 21, and methylene ether linkages at positions 16 and 17.
The presence of these functional groups significantly influences its pharmacological properties and enhances its potency compared to non-fluorinated analogs .
The primary mechanism of action involves binding to glucocorticoid receptors (GR), leading to the modulation of gene expression associated with inflammatory responses. This interaction results in:
- Inhibition of pro-inflammatory cytokines : Reduces the production of TNF-alpha and IL-6.
- Suppression of immune cell activation : Decreases the activity of T cells and macrophages.
- Induction of anti-inflammatory proteins : Promotes the synthesis of lipocortin which inhibits phospholipase A2 .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anti-inflammatory Effects
Tralonide has been shown to effectively reduce inflammation in various models. For instance:
- In animal models of arthritis, it significantly decreased joint swelling and pain.
- Clinical trials have demonstrated efficacy in treating conditions like dermatitis and psoriasis due to its ability to penetrate the skin barrier effectively .
Immunosuppressive Properties
This compound also displays immunosuppressive effects which are beneficial in treating autoimmune diseases such as lupus erythematosus and multiple sclerosis. It modulates immune responses by:
Comparative Analysis with Similar Compounds
To better understand the unique properties of Tralonide, a comparison with structurally similar corticosteroids is provided:
Compound Name | Fluorination | Hydroxyl Groups | Methylene Ether Linkage | Therapeutic Use |
---|---|---|---|---|
Tralonide | Yes | Yes (11 & 21) | Yes | Anti-inflammatory |
Dexamethasone | Yes | Yes (21) | No | Anti-inflammatory |
Betamethasone | No | Yes (21) | No | Anti-inflammatory |
Fluocinolone Acetonide | Yes | Yes (21) | No | Anti-inflammatory |
This table illustrates Tralonide's distinct structural features that may enhance its pharmacological profile compared to other corticosteroids .
Case Studies
Several case studies highlight the clinical effectiveness of Tralonide:
- Dermatitis Treatment : A clinical trial involving patients with chronic dermatitis showed that topical application of Tralonide resulted in significant improvement in skin condition compared to placebo groups.
- Psoriasis Management : In a randomized controlled trial for psoriasis patients, those treated with Tralonide experienced faster clearance of lesions and reduced itchiness compared to those receiving standard treatments .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (6α,11β,16α)-6,9-difluoro-11,21-dihydroxy-16,17-acetonide corticosteroids, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis involves halogenation and acetonide protection. Key steps include:
Fluorination : Use hydrogen fluoride (HF) in tetrahydrofuran (THF) at -30°C to -100°C for selective fluorination at C6 and C9 positions .
Acetonide Formation : React with acetone under reflux with potassium acetate as a catalyst to form the 16,17-acetonide group .
Purification : Florisil (anhydrous magnesium silicate) column chromatography with hexane-acetone gradients removes impurities .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent ratios (e.g., Skellysolve B/acetone) to enhance separation efficiency .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound, particularly its acetonide moiety?
- Methodology :
- NMR Spectroscopy : Use -NMR to confirm fluorination at C6 and C8. - and -NMR can verify the acetonide ring (δ ~1.4 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 452.54 (CHFO) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 16α vs. 16β configuration) .
Q. How should researchers address discrepancies in reported acute toxicity data (e.g., LD >4 g/kg in rats) when designing in vivo studies?
- Methodology :
- Dose-Response Studies : Conduct preliminary range-finding tests using OECD Guideline 423 to refine LD estimates .
- Species-Specific Factors : Account for metabolic differences (e.g., cytochrome P450 activity) between rodents and humans. Use pharmacokinetic modeling to adjust dosing regimens .
Advanced Research Questions
Q. What molecular mechanisms underlie the glucocorticoid receptor (GR) binding affinity of this compound compared to structural analogs like difluprednate or fluocinolone acetonide?
- Methodology :
- Molecular Docking : Compare binding modes using GR crystal structures (PDB ID: 3CLD). Focus on interactions between the acetonide group and GR’s ligand-binding domain .
- In Vitro Assays : Measure transactivation efficacy via GRE-luciferase reporter assays in HEK293 cells. Correlate with fluorination’s impact on lipophilicity (logP) .
Q. How can conflicting spectral data (e.g., -NMR shifts for C16/C17 acetonide carbons) be resolved to confirm stereochemical purity?
- Methodology :
- Deuterium Exchange Experiments : Use -labeled acetone during synthesis to trace acetonide formation pathways .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the acetonide ring .
Q. What metabolic pathways dominate the compound’s degradation in human hepatic microsomes, and how do CYP450 isoforms influence its half-life?
- Methodology :
- LC-MS/MS Metabolite Profiling : Incubate with CYP3A4/2C19 isoforms. Identify hydroxylation (C21) or acetonide cleavage products .
- Enzyme Inhibition Studies : Use ketoconazole (CYP3A4 inhibitor) to assess metabolic stability .
Q. Key Research Challenges
- Ecological Data Gaps : No persistence/degradability data exist for environmental risk assessments. Use OECD 301/307 biodegradation tests to address this .
- Stereochemical Complexity : Conflicting nomenclature (e.g., 16α vs. 16β) requires rigorous IUPAC validation and X-ray confirmation .
Properties
IUPAC Name |
12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859067 | |
Record name | 4b,12-Difluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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